molecular formula C17H17Cl2N5S B276575 N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Cat. No. B276575
M. Wt: 394.3 g/mol
InChI Key: NUQDWGDFWCUQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), a protein found in the outer mitochondrial membrane of cells. It has been extensively studied for its potential use in imaging and treating various diseases.

Mechanism Of Action

N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine binds selectively to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine binding to TSPO can modulate these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have various biochemical and physiological effects. It can modulate the immune response, leading to a decrease in neuroinflammation. It can also modulate mitochondrial function, leading to an increase in ATP production. Additionally, N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several advantages for lab experiments. It is highly selective for TSPO and has a high affinity for the protein, making it an ideal ligand for imaging and studying TSPO. However, N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several limitations, including its relatively low water solubility and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. One potential direction is the development of new TSPO ligands with improved water solubility and reduced toxicity. Another potential direction is the use of N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in combination with other drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the physiological effects of N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine and its potential use in clinical settings.

Synthesis Methods

The synthesis of N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves a multi-step process. The first step involves the reaction of 2,6-dichlorobenzylamine with 3-mercaptopropylamine to form N-(2,6-dichlorobenzyl)-N-(3-mercaptopropyl)amine. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine.

Scientific Research Applications

N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been extensively studied for its potential use in imaging and treating various diseases. It has been shown to be effective in imaging neuroinflammation, which is associated with a variety of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been studied for its potential use in treating cancer, as TSPO is overexpressed in many cancer cells.

properties

Product Name

N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Molecular Formula

C17H17Cl2N5S

Molecular Weight

394.3 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C17H17Cl2N5S/c18-15-8-4-9-16(19)14(15)12-20-10-5-11-25-17-21-22-23-24(17)13-6-2-1-3-7-13/h1-4,6-9,20H,5,10-12H2

InChI Key

NUQDWGDFWCUQHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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